molecular formula C26H28Cl2N2O4 B2445335 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride CAS No. 2059942-14-0

7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2445335
CAS No.: 2059942-14-0
M. Wt: 503.42
InChI Key: ITASROLJWFHUBN-UHFFFAOYSA-N
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Description

7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride is a useful research compound. Its molecular formula is C26H28Cl2N2O4 and its molecular weight is 503.42. The purity is usually 95%.
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Properties

IUPAC Name

7-[4-[7-(4-chlorobutoxy)quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O4.ClH/c27-13-1-2-14-31-22-10-6-20-8-12-26(29-24(20)18-22)33-16-4-3-15-32-21-9-5-19-7-11-25(30)28-23(19)17-21;/h5-12,17-18H,1-4,13-16H2,(H,28,30);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITASROLJWFHUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=NC4=C(C=CC(=C4)OCCCCCl)C=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride (CAS Number: 2059942-13-9) is a synthetic derivative of quinoline, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

Property Details
Molecular FormulaC26H27ClN2O4
Molecular Weight466.957 g/mol
SMILESClCCCCOc1ccc2ccc(OCCCCOc3ccc4C=CC(=O)Nc4c3)nc2c1
IUPAC Name7-[4-[7-(4-chlorobutoxy)quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one

The compound features a complex structure with multiple functional groups, including a chlorobutoxy moiety that may influence its biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study on similar quinoline compounds demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities.

The proposed mechanism of action for quinoline derivatives involves:

  • Inhibition of Kinases : Targeting specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Anti-inflammatory Effects : Reducing inflammation that can contribute to cancer progression.

Neuroprotective Effects

Quinoline derivatives have also been studied for their neuroprotective effects. The compound may exhibit potential in neurodegenerative models by:

  • Modulating neurotransmitter levels.
  • Protecting against oxidative stress.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Similar quinoline compounds have shown efficacy against various bacterial strains, suggesting that this derivative may also possess antimicrobial potential.

Study 1: Anticancer Activity

A recent study explored the anticancer effects of a related quinoline derivative in vitro. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound, suggesting its potential as an anticancer agent.

Study 2: Neuroprotection

In a neuroprotection study, a structurally similar quinoline was tested on neuronal cells subjected to oxidative stress. The findings revealed that the compound significantly reduced cell death and preserved neuronal function.

Study 3: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives inhibited bacterial growth effectively, indicating potential therapeutic applications.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Answer:
The compound can be synthesized via thermal condensation of appropriate aniline derivatives and substituted malonic acid esters, as described for analogous quinolin-2-one derivatives . Post-synthesis, purification is typically achieved by crystallization in ethyl acetate , yielding solid products . Structural confirmation requires ¹H NMR and HRMS (High-Resolution Mass Spectrometry) to verify molecular integrity and purity. For example, NMR peaks corresponding to the chlorobutoxy chain (δ ~3.5–4.5 ppm for ether linkages) and aromatic protons (δ ~6.5–8.5 ppm) should be prominent. HRMS should match the theoretical molecular weight (466.96 g/mol) .

Advanced: How should researchers handle hazardous intermediates like azides during synthesis?

Answer:
Azides, if generated as intermediates, require strict safety protocols due to explosion risks. Use small-scale reactions under inert atmospheres (e.g., nitrogen), and avoid mechanical shock or friction. Substitute azide precursors with safer alternatives where possible. If azides are unavoidable, conduct reactions in fume hoods with blast shields and employ remote handling tools. Post-reaction, decompose residual azides with sodium nitrite or cerium ammonium nitrate .

Basic: What physicochemical properties influence this compound’s solubility and stability?

Answer:
The compound’s chlorobutoxy chains enhance lipophilicity (predicted logP ~3.5–4.0), favoring solubility in organic solvents like DMSO or ethanol. However, the quinolin-2-one core may limit aqueous solubility, necessitating co-solvents (e.g., PEG-400) for in vitro assays. Stability studies should assess hydrolysis of the ether linkages under acidic/basic conditions (e.g., pH 2–9 buffers) via HPLC monitoring .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
Modify substituents on the quinoline rings (e.g., halogenation, methoxy groups) to evaluate effects on target binding. For example, shows that electron-withdrawing groups (e.g., -Cl, -Br) enhance metabolic stability in analogous compounds. Use molecular docking to predict interactions with biological targets (e.g., kinases), followed by in vitro assays (IC₅₀ determination) to validate SAR hypotheses .

Basic: What analytical techniques resolve impurities in the final product?

Answer:
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm) effectively separates impurities. For quantification, use LC-MS to identify byproducts (e.g., incomplete etherification products). Comparative ¹H NMR integration can also quantify residual solvents or unreacted precursors .

Advanced: How do solvent choices impact synthesis yield and purity?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but may complicate purification. Ethyl acetate , used in , balances solubility and ease of crystallization. For chlorobutoxy chain formation, tetrahydrofuran (THF) with phase-transfer catalysts (e.g., TBAB) enhances nucleophilic substitution efficiency .

Basic: What storage conditions preserve compound integrity?

Answer:
Store in airtight, light-resistant containers under inert gas (argon) at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ether bonds. Periodic HPLC stability checks (every 6 months) are recommended to detect degradation .

Advanced: How can computational modeling guide mechanism-of-action studies?

Answer:
Perform density functional theory (DFT) calculations to map electron density around the quinolin-2-one core, predicting reactive sites. Molecular dynamics simulations in simulated physiological conditions (e.g., pH 7.4) model binding kinetics to targets like enzyme active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How to address contradictory data in synthesis yields or bioactivity?

Answer:
Discrepancies often arise from variable reaction conditions (e.g., moisture sensitivity of intermediates). Replicate experiments under controlled humidity/temperature. Use multivariate analysis (e.g., DOE) to identify critical factors. For bioactivity conflicts, standardize assay protocols (e.g., cell line passage number, serum-free media) and cross-validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Basic: What safety protocols apply during in vitro testing?

Answer:
Wear nitrile gloves, lab coats, and safety goggles when handling. Prepare stock solutions in chemical fume hoods to avoid aerosol exposure. Dispose of waste via hazardous waste containers compliant with institutional guidelines. For spills, neutralize with absorbent materials (e.g., vermiculite) and decontaminate with ethanol/water mixtures .

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